2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15329345
InChI: InChI=1S/C20H18N2O4S2/c1-11-4-6-15-13(10-26-19(15)12(11)2)8-18(23)22-20-21-16-7-5-14(28(3,24)25)9-17(16)27-20/h4-7,9-10H,8H2,1-3H3,(H,21,22,23)
SMILES:
Molecular Formula: C20H18N2O4S2
Molecular Weight: 414.5 g/mol

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC15329345

Molecular Formula: C20H18N2O4S2

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide -

Specification

Molecular Formula C20H18N2O4S2
Molecular Weight 414.5 g/mol
IUPAC Name 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C20H18N2O4S2/c1-11-4-6-15-13(10-26-19(15)12(11)2)8-18(23)22-20-21-16-7-5-14(28(3,24)25)9-17(16)27-20/h4-7,9-10H,8H2,1-3H3,(H,21,22,23)
Standard InChI Key XOCGRHOSHDGKHL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C

Introduction

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound featuring a benzofuran moiety linked to a benzothiazole derivative. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structure, which includes a dimethyl-substituted benzofuran ring and a methylsulfonyl group on the benzothiazole, enhancing its solubility and reactivity.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the benzofuran and benzothiazole moieties, followed by their coupling and the introduction of the acetamide and methylsulfonyl groups. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Synthesis Steps

  • Formation of Benzofuran Moiety: This involves the synthesis of the dimethyl-substituted benzofuran ring.

  • Formation of Benzothiazole Moiety: This includes the synthesis of the benzothiazole ring with a methylsulfonyl group.

  • Coupling and Acetamide Formation: The benzofuran and benzothiazole moieties are coupled, and the acetamide group is introduced.

Potential Applications

Compounds with similar structures to 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide exhibit a range of biological activities, making them candidates for various applications in medicinal chemistry and pharmacology. These applications could include drug development for diseases where such biological activities are beneficial.

Potential Biological Activities

  • Antimicrobial Activity: Some benzofuran and benzothiazole derivatives have shown antimicrobial properties.

  • Antioxidant Activity: These compounds may exhibit antioxidant effects, which could be beneficial in treating oxidative stress-related conditions.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties, which could be useful in developing treatments for inflammatory diseases.

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